CPCCOEt, or 2-(2-carboxyphenyl)glycine ethyl ester, is a selective non-competitive antagonist of metabotropic glutamate receptor 1 (mGluR1). This compound plays a significant role in neurological research, particularly in understanding the modulation of glutamate signaling pathways. CPCCOEt's discovery marked a pivotal advancement in pharmacology, offering insights into the therapeutic potential for various neurological disorders.
CPCCOEt was first synthesized as part of efforts to identify selective ligands for metabotropic glutamate receptors. Its development stemmed from the need for tools that could selectively inhibit mGluR1 without affecting other receptor subtypes. The compound is often utilized in experimental settings to explore its effects on synaptic transmission and plasticity.
CPCCOEt belongs to the class of compounds known as carboxyphenylglycines. It is classified specifically as a non-competitive antagonist for mGluR1, which is part of the G protein-coupled receptor family. This classification is significant because it highlights CPCCOEt's mechanism of action, which involves binding to a site distinct from the glutamate binding site, thereby inhibiting receptor activation.
The synthesis of CPCCOEt typically involves multi-step organic reactions starting from readily available precursors. The synthesis can be described in several key steps:
The synthesis process may vary slightly based on specific laboratory protocols but generally adheres to established organic chemistry methods. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of CPCCOEt.
CPCCOEt has a molecular formula of and a molecular weight of 221.22 g/mol. The structure features a carboxyphenyl group attached to an ethyl ester functional group.
The compound's structure can be visualized with its functional groups clearly delineated, showcasing the aromatic ring and the carboxylic acid moiety.
CPCCOEt's primary chemical reactions involve its interaction with metabotropic glutamate receptors. As a non-competitive antagonist, it does not compete with glutamate for binding but instead binds to an allosteric site on mGluR1, altering receptor function.
In experimental setups, CPCCOEt has been shown to inhibit glutamate-induced signaling pathways effectively. This inhibition can be quantified using various assays that measure downstream effects such as intracellular calcium levels or cyclic adenosine monophosphate (cAMP) production.
The mechanism by which CPCCOEt exerts its effects involves several steps:
Studies have demonstrated that CPCCOEt effectively reduces excitatory postsynaptic currents in neurons, providing quantitative evidence of its antagonistic action on mGluR1.
Relevant analyses include spectroscopic methods confirming its structure and purity, alongside stability tests under various conditions.
CPCCOEt is primarily used in neuroscience research to study metabotropic glutamate receptor functions and their implications in neuropharmacology. Specific applications include:
Metabotropic glutamate receptors (mGluRs) belong to Class C G-protein-coupled receptors (GPCRs), characterized by a large extracellular N-terminal domain housing the orthosteric glutamate-binding site, a cysteine-rich domain (CRD), and a heptahelical transmembrane domain (HD) [1]. The eight identified mGluR subtypes are phylogenetically and functionally categorized into three groups:
Table 1: mGluR Classification and Signaling Pathways
Group | Subtypes | G-Protein Coupling | Primary Signaling | Neuronal Localization |
---|---|---|---|---|
I | mGluR1,5 | Gαq/11 | PLCβ → IP3/DAG → Ca²⁺ release | Postsynaptic |
II | mGluR2,3 | Gαi/o | AC inhibition → ↓cAMP | Presynaptic |
III | mGluR4,6,7,8 | Gαi/o | AC inhibition → ↓cAMP | Presynaptic |
Group I mGluRs are implicated in neuropathic pain, neurodegenerative diseases, and synaptic plasticity, making them high-priority drug targets [1] [7].
mGluR1 features a Venus flytrap domain (VFTD) in its extracellular region, which dimerizes upon glutamate binding. Conformational changes propagate via the CRD to the HD, initiating G-protein signaling [1] [4]. Key structural elements include:
Calcium ions potentiate mGluR1 activity by binding to the VFTD, stabilizing the active conformation even at physiological concentrations (0.8–1.7 mM) [10]. This modulation underscores the receptor’s sensitivity to extracellular ionic shifts during synaptic transmission.
Table 2: Key Structural Determinants of mGluR1 Function
Domain | Key Residues/Features | Functional Role | Ligand Interactions |
---|---|---|---|
Venus Flytrap (VFTD) | Lys74, Asp75, Tyr72 | Glutamate binding; dimer interface | Glutamate, Ca²⁺ |
Cysteine-Rich Domain (CRD) | Cys¹–Cys⁸ disulfide bridges | Signal transduction from VFTD to HD | N/A |
Transmembrane Domain (TMD) | Thr815, Ala818 (TM7) | Allosteric modulator binding | CPCCOEt, negative allosteric modulators |
C-Terminal Tail | TPPSPF motif | Homer protein interaction | Homer1a (constitutive activator) |
CPCCOEt (7-Hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) was identified in 1999 as the first selective non-competitive antagonist of mGluR1 [2] [6]. Its discovery revolutionized mGluR pharmacology:
Table 3: CPCCOEt's Pharmacological Profile and Research Impact
Property | CPCCOEt | Research Impact |
---|---|---|
Target | mGluR1 (allosteric site) | First selective mGluR1 antagonist |
Mechanism | Non-competitive; inhibits Gq coupling | Confirmed HD's role in signal transduction |
Key Residues | Thr815, Ala818 (TM7) | Enabled mapping of allosteric binding pockets |
Selectivity | >100-fold vs. mGluR5 | Validated mGluR1-specific pathways in disease models |
Therapeutic Insights | N/A | Pivotal for neuropathic pain and addiction research |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7